molecular formula C19H22N2O4S B2746944 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide CAS No. 941940-45-0

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No. B2746944
CAS RN: 941940-45-0
M. Wt: 374.46
InChI Key: JEKOFKDAGSLAGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide” can be confirmed by spectroanalytical data such as NMR, IR, and elemental analysis .

Scientific Research Applications

Chemoselective Acetylation Processes

One study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis. This process, using Novozym 435 as a catalyst, highlights the chemical versatility and potential application in pharmaceutical synthesis of compounds similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide (Magadum & Yadav, 2018).

Antioxidant Properties

Research on phenolic derivatives, including acetaminophen and salicylate, reveals their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. These findings suggest potential antioxidant applications for similar compounds (Dinis, Maderia, & Almeida, 1994).

Antitumor Activity

Another area of research involves synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity evaluation. Some derivatives exhibited considerable anticancer activity, showcasing the therapeutic potential of structurally related compounds (Yurttaş, Tay, & Demirayak, 2015).

Hypoglycemic Activity

The synthesis and evaluation of novel 2, 4-thiazolidinedione derivatives for hypoglycemic activity in animal models highlight the potential of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide derivatives in managing diabetes (Nikalje, Deshp, & Une, 2012).

Selective β3-adrenergic Receptor Agonists

Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists for obesity and type 2 diabetes treatment underscores the importance of structural specificity for targeted therapeutic applications (Maruyama et al., 2012).

Antimicrobial Profile

The development of newer Schiff bases and Thiazolidinone derivatives from compounds like N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide demonstrates significant antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Fuloria, Fuloria, & Gupta, 2014).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-4-10-18(11-5-15)25-14-19(22)20-16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKOFKDAGSLAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

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